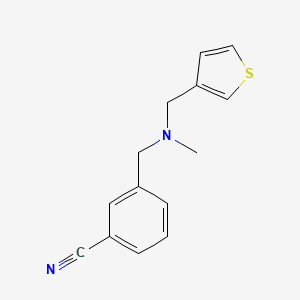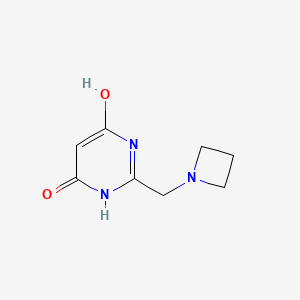
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that features both azetidine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one typically involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of triethylamine . This reaction is carried out under acidic conditions in ethanol, resulting in the formation of azetidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antifibrotic and antitumor effects.
Azetidinone derivatives: Exhibiting antimicrobial and antifungal activities.
Uniqueness
2-(Azetidin-1-ylmethyl)-6-hydroxypyrimidin-4(3H)-one is unique due to its combined azetidine and pyrimidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(azetidin-1-ylmethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O2/c12-7-4-8(13)10-6(9-7)5-11-2-1-3-11/h4H,1-3,5H2,(H2,9,10,12,13) |
InChI Key |
DZRUQYALYNNMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
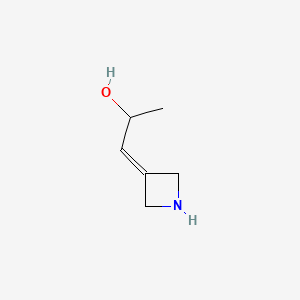
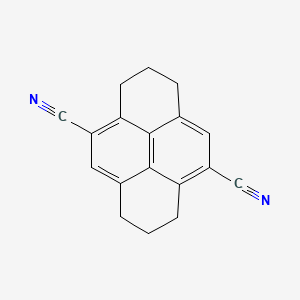

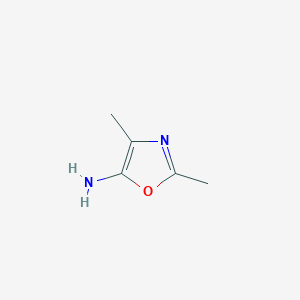
![1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B14904737.png)





